molecular formula C16H15NO3 B11698384 Methyl 4-[(4-methylbenzoyl)amino]benzoate

Methyl 4-[(4-methylbenzoyl)amino]benzoate

Cat. No.: B11698384
M. Wt: 269.29 g/mol
InChI Key: OLPBJGPIPOVGGX-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methylbenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to the benzoic acid moiety, along with an amide linkage to a 4-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-methylbenzoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Sulfuric acid for esterification

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-methylbenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to yield corresponding carboxylic acids.

    Reduction: Reduction with agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amide derivatives.

Scientific Research Applications

Methyl 4-[(4-methylbenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-methylbenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methylbenzoate
  • Methyl 4-aminobenzoate
  • Methyl 4-nitrobenzoate

Uniqueness

Methyl 4-[(4-methylbenzoyl)amino]benzoate is unique due to its specific structural features, such as the amide linkage to the 4-methylbenzoyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

methyl 4-[(4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C16H15NO3/c1-11-3-5-12(6-4-11)15(18)17-14-9-7-13(8-10-14)16(19)20-2/h3-10H,1-2H3,(H,17,18)

InChI Key

OLPBJGPIPOVGGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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